
1,3,6-Pyrenetrisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Pyrenetrisulfonic acid is a polycyclic aromatic compound with three sulfonic acid groups attached to the pyrene core. It is known for its high fluorescence and is often used in various scientific applications, including as a pH indicator and in fluorescence spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,6-Pyrenetrisulfonic acid is typically synthesized by sulfonating pyrene. The process involves the following steps:
Sulfonation: Pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. This reaction forms a mixture of sulfonated pyrene derivatives.
Hydrolysis: The mixture is then hydrolyzed to yield the trisulfonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where pyrene is sulfonated using sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques like counter-current chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6-Pyrenetrisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various sulfonated pyrene derivatives, which can be further used in different applications .
Applications De Recherche Scientifique
1,3,6-Pyrenetrisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular processes.
Medicine: Utilized in diagnostic assays and as a pH indicator in biological systems.
Industry: Applied in the production of dyes and as a tracer in environmental studies .
Mécanisme D'action
The mechanism by which 1,3,6-Pyrenetrisulfonic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various fluorescence-based assays and imaging techniques. The molecular targets and pathways involved include interactions with cellular components and environmental factors that affect its fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another sulfonated pyrene derivative with similar fluorescent properties.
1,3,6,8-Pyrenetetrasulfonic acid: Contains an additional sulfonic acid group, making it more hydrophilic.
Uniqueness
1,3,6-Pyrenetrisulfonic acid is unique due to its specific sulfonation pattern, which provides distinct fluorescent characteristics and makes it suitable for specific applications where other derivatives may not be as effective .
Propriétés
Numéro CAS |
92681-38-4 |
|---|---|
Formule moléculaire |
C16H10O9S3 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C16H10O9S3/c17-26(18,19)12-6-2-8-1-3-10-13(27(20,21)22)7-14(28(23,24)25)11-5-4-9(12)15(8)16(10)11/h1-7H,(H,17,18,19)(H,20,21,22)(H,23,24,25) |
Clé InChI |
DULBQOZFLSFGJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=CC1=C43)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



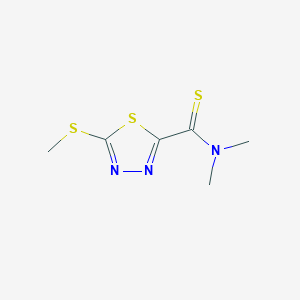
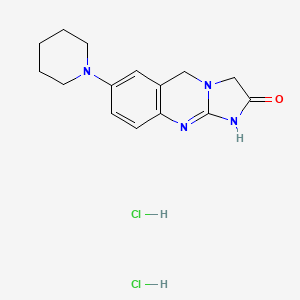
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
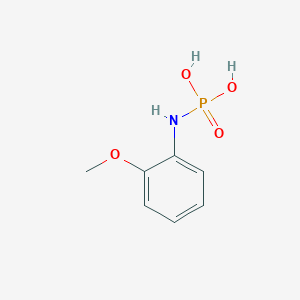
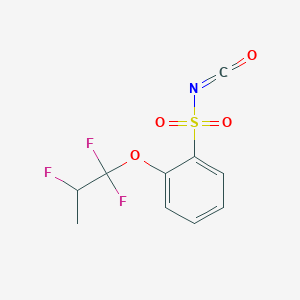
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
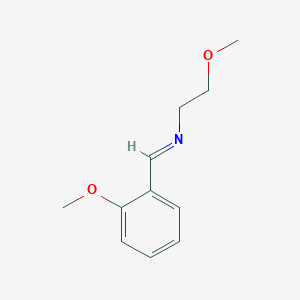
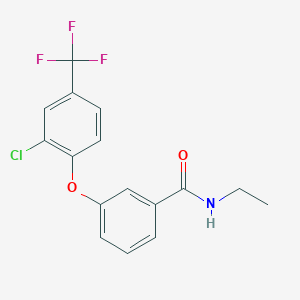
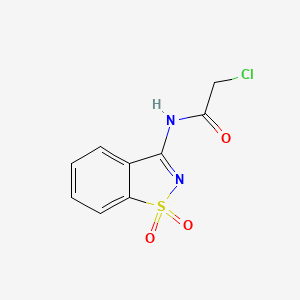
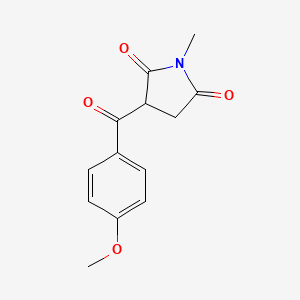
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
